4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid is a complex organic compound characterized by its unique structural features that integrate elements of benzo-thieno-pyrimidine and butyric acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities. It is classified under the category of pyrimidine derivatives and is known for various applications in scientific research.
The compound can be synthesized through multiple chemical reactions involving specific precursors and reagents. The synthesis typically begins with the construction of the benzo-thieno-pyrimidine core, followed by the introduction of the butyric acid moiety.
This compound belongs to the class of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. Its classification is significant for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid involves several steps:
Common reagents used in the synthesis include:
Optimizing reaction conditions such as temperature and pressure is crucial for enhancing yields and purity during industrial-scale synthesis.
The molecular structure of 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid can be represented by its molecular formula with a molecular weight of 319.4 g/mol.
The structure features a tetrahydro-benzothieno-pyrimidine core linked to a butyric acid group through an amino connection.
The compound undergoes various chemical reactions:
The major products formed from these reactions depend on specific conditions such as temperature and pH levels during the reaction process.
The mechanism of action for 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid involves its interaction with specific biological targets such as enzymes or receptors.
Upon binding to these targets:
Understanding its binding affinity and specificity is essential for elucidating its pharmacological properties.
Physical properties such as melting point and boiling point are crucial for practical applications and handling in laboratory settings.
Isosteric modifications of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core enable targeted modulation of physicochemical properties and binding interactions. Key strategies include:
Heteroatom Substitutions: Replacing the bridgehead sulfur atom in the thieno ring with nitrogen or oxygen generates pyrimido[4,5-d]pyrimidine or furo[2,3-d]pyrimidine analogues. These replacements significantly alter electronic distribution, as evidenced by computational electrostatic potential maps showing reduced electron density at the C2 position when sulfur is replaced. The resulting changes in dipole moments (Δμ = 1.2–1.8 D) impact solvation energy and membrane permeability [4] [6].
Ring System Modifications: Saturation of the cyclohexyl ring (5,6,7,8-tetrahydro derivatives) enhances conformational flexibility compared to fully aromatic benzo[4,5]thienopyrimidines. This flexibility improves adaptability to enzyme binding pockets, as confirmed by molecular dynamics simulations showing 30–40% broader conformational sampling [4] [5]. Alternative isosteres include replacing the cyclohexyl moiety with piperidin-4-yl groups, introducing basic nitrogen for salt formation and solubility enhancement [6].
Positional Isosterism: Migration of the ring fusion from [2,3-d] to [3,2-d] pyrimidine systems modifies steric orientation of the C4 substituent. In sirtuin modulators, this repositioning improved target affinity by 2.5-fold due to optimized hydrogen bonding with Asn226 in the catalytic domain [6].
Table 1: Impact of Isosteric Replacements on Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives
Isosteric Modification | Representative Compound | Key Property Change | Biological Implication |
---|---|---|---|
Thieno → Pyrimido | Pyrimido[4,5-d]pyrimidin-4-amine | Increased basicity (pKa +1.2) | Enhanced DNA intercalation potential |
Thieno → Furo | Furo[2,3-d]pyrimidin-4-one | Reduced logP (Δ = -0.8) | Improved aqueous solubility |
Aromatic → Tetrahydro | 5,6,7,8-Tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one | Increased conformational flexibility | Improved enzyme active site adaptation |
[2,3-d] → [3,2-d] Fusion | Thieno[3,2-d]pyrimidine-6-carboxamide | Altered C6 substituent orientation | 2.5-fold increased sirtuin affinity |
Conformational constraint strategies enhance target selectivity and metabolic stability:
Rigid Spacer Incorporation: Replacing flexible alkylamino linkers with conformationally restrained systems significantly impacts bioactivity. The synthesis of 1,3-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione exemplifies this approach. The planar imidazolidinedione spacer locks the relative orientation of the two thienopyrimidine units, resulting in a melting point elevation to 298–299°C, indicative of enhanced crystalline stability. This rigidification improved HDAC6 inhibition by 8-fold compared to flexible diamine analogs due to pre-organization of the pharmacophore [5].
Stereochemical Control: Introduction of chiral centers adjacent to the pyrimidine ring creates stereospecific interactions. In 5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-ones, the saturated ring adopts a preferred half-chair conformation. Density Functional Theory (DFT) calculations reveal a 2.1 kcal/mol energy preference for the (S)-enantiomer at C6, which positions the C4 substituent optimally for hydrogen bonding with Thr102 in kinase binding sites [4].
Double Bond Introduction: Creating unsaturated variants between C5-C6 or C7-C8 in the tetrahydrobenzo ring reduces aliphatic character while maintaining planarity. These modifications decrease molecular volume by 12–15% and increase cLogD by 0.4–0.6 units, enhancing blood-brain barrier penetration in neurodegenerative disease targets [5] [6].
The strategic incorporation of butyric acid addresses multiple pharmacological objectives:
Histone Deacetylase (HDAC) Targeting: Butyric acid serves as a zinc-binding group (ZBG) for HDAC inhibition. The four-carbon spacer in 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid optimally positions the carboxylate for catalytic site coordination, mirroring pharmacophore requirements observed in vorinostat derivatives. Molecular docking suggests the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine cap occupies the surface recognition pocket through π-stacking with Phe205 [5].
Dual-Action Hybridization: Covalent linkage of tetrahydrobenzothienopyrimidine scaffolds with bioactive fragments creates multi-targeting hybrids. The synthesis of (5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylsulfanyl)-acetic acid demonstrates this principle, though the shorter acetic acid chain limits ZBG functionality. Butyric acid's extended chain length (n=3) provides superior entropic advantage for enzyme binding compared to acetic acid (ΔG = -2.3 kcal/mol) [3] [5].
Prodrug Potential: The carboxylic acid moiety enables prodrug derivatization through esterification or amide formation. Ethyl ester prototypes of analogous compounds show 3-fold enhanced cellular uptake, with intracellular esterases regenerating the active acid. This strategy addresses the typically low oral bioavailability (<20%) of carboxylic acid-containing drugs [3].
Table 2: Comparative Analysis of Tetrahydrobenzothienopyrimidine Hybrids with Acidic Moieties
Compound Structure | Molecular Formula | Molecular Weight | Acid Chain Length | Key Pharmacological Feature |
---|---|---|---|---|
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid | C₁₄H₁₇N₃O₂S | 291.37 | C4 (γ-amino acid) | Optimal HDAC binding spacer length |
(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylsulfanyl)-acetic acid | C₁₂H₁₂N₂O₂S₂ | 280.37 | C2 (acetic acid) | Limited ZBG positioning flexibility |
1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | C₂₃H₂₀N₆O₂S₂ | 476.57 | N/A (dicarbonyl linker) | Rigid bidentate HDAC recognition element |
Computational approaches enable rational optimization of the tetrahydrobenzothienopyrimidine scaffold:
Molecular Dynamics Simulations: Free energy perturbation (FEP) studies reveal C4 substituent effects on kinase binding. 4-Amino derivatives show stronger hydrogen bonding with hinge region residues (average H-bond occupancy: 78%) compared to 4-oxo analogs (occupancy: 42%). The butyric acid sidechain adopts a bent conformation in aqueous phase (radius of gyration: 5.8 Å) but extends to linear geometry (radius of gyration: 7.2 Å) in hydrophobic binding pockets, facilitating membrane penetration [4] [6].
Quantum Chemical Analysis: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates substituent electronic parameters. Hammett constants (σₘ) for pyrimidin-4-yl groups correlate with bioactivity: electron-withdrawing groups (σₘ = +0.56) at C2 increase electrophilicity of the C4 position by 28%, enhancing nucleophilic attack susceptibility in covalent inhibitors. Butyric acid's σₘ (-0.14) provides balanced electron donation without excessive activation [5] [6].
Comparative Molecular Field Analysis (CoMFA): 3D-QSAR models for sirtuin modulators demonstrate steric bulk tolerance at C6/C7 positions (coefficient +0.32). Hydrophobic contours favor aryl substituents at the 2-position of the thieno ring, with steric bulk limited to 5.5 Å from the ring centroid. These models predict that 4-(aminobutanoate) substitution at C4 occupies a medium-sized hydrophobic pocket (VolSurf descriptor: V3 = 450 ų), contributing favorably to binding enthalpy (ΔH = -9.8 kcal/mol) [6].
Table 3: Computational Parameters for Tetrahydrobenzothienopyrimidine Derivatives
Computational Parameter | 4-Amino Derivative | 4-Oxo Derivative | 4-Butyric Acid Conjugate | Biological Significance |
---|---|---|---|---|
Pyrimidine N1 electrostatic potential (eV) | -42.3 | -38.7 | -40.1 | Hydrogen bond acceptor strength |
C4-Carbonyl/NH charge transfer (e¯) | 0.32 | 0.41 | 0.29 | Electrophilicity/reactivity index |
Butyric acid chain flexibility (kcal/mol rotational barrier) | N/A | N/A | 2.1 | Conformational entropy penalty upon binding |
Predicted log BBB penetration | -0.8 | -1.2 | -0.5 | Central nervous system activity potential |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0